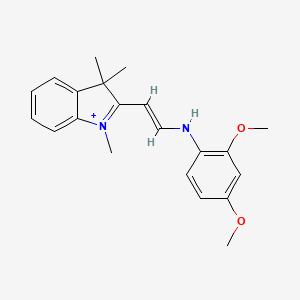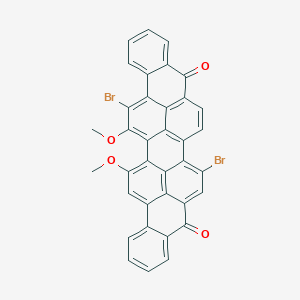![molecular formula C12H11NO3 B1669008 9-Hydroxy-1,2,3,4-tétrahydrochromeno[3,4-b]pyridin-5-one CAS No. 370586-05-3](/img/structure/B1669008.png)
9-Hydroxy-1,2,3,4-tétrahydrochromeno[3,4-b]pyridin-5-one
Vue d'ensemble
Description
In Vivo
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been studied for its potential therapeutic effects in a variety of animal models. In one study, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one was found to reduce the progression of colitis in mice. In another study, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one was found to reduce the size of tumor xenografts in mice. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been studied for its potential anti-inflammatory and anti-cancer effects in other animal models.
In Vitro
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has also been studied for its potential therapeutic effects in vitro. In one study, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one was found to inhibit the growth of human breast cancer cells in culture. In another study, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one was found to reduce the production of pro-inflammatory cytokines in human macrophages. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been studied for its potential anti-inflammatory and anti-cancer effects in other cell culture models.
Mécanisme D'action
CID 797718 exerts its effects by inhibiting the activity of protein kinase D1 (PKD1) with an IC50 value of 7 µM . It also inhibits CDK activating kinase (CAK) and polo-like kinase 1 (PLK1) but has no activity at AKT . The inhibition of PKD1 activity in LNCaP cells occurs with an IC50 value of 0.21 µM . The molecular targets and pathways involved include the disruption of protein kinase D functionality, which affects various cellular processes .
Activité Biologique
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been found to possess anti-viral and anti-bacterial activities.
Biochemical and Physiological Effects
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been found to affect a variety of biochemical and physiological processes. In one study, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one was found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one has been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one in laboratory experiments has a number of advantages. 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a relatively stable compound, making it easy to store and use in experiments. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is relatively inexpensive and readily available. However, the use of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one in laboratory experiments is not without limitations. 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is not water-soluble, making it difficult to use in aqueous solutions. In addition, 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
The potential therapeutic applications of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one are still being explored. Further research is needed to better understand the mechanism of action of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one and its potential therapeutic effects in different diseases. In addition, further research is needed to determine the optimal dosage and route of administration for 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one. Further research is also needed to determine the potential side effects of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one. Finally, further research is needed to develop new synthetic methods for the production of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one.
Applications De Recherche Scientifique
CID 797718 has several scientific research applications, including:
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Méthodes De Préparation
CID 797718 is a byproduct in the synthesis of CID 755673, a benzoxoloazepinolone . The synthetic route involves the reaction of specific precursors under controlled conditions to yield CID 797718. The compound is typically obtained as a crystalline solid with a purity of ≥98% . The solubility of CID 797718 varies with different solvents: it is soluble in DMF at 30 mg/ml, in DMSO at 20 mg/ml, and in ethanol at 1 mg/ml .
Analyse Des Réactions Chimiques
CID 797718 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
CID 797718 is unique in its selective inhibition of PKD1. Similar compounds include:
CID 755673: Another PKD1 inhibitor with a different molecular structure.
Staurosporine: A potent inhibitor of protein kinases, including PKD1.
Bisindolylmaleimide II: A protein kinase inhibitor with broader specificity.
These compounds share similar inhibitory effects on protein kinases but differ in their molecular structures and specificities.
Propriétés
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
| Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370586-05-3 | |
| Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



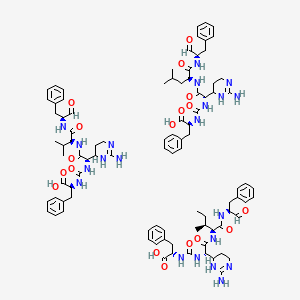
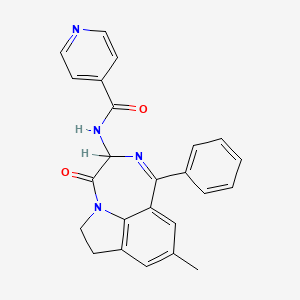

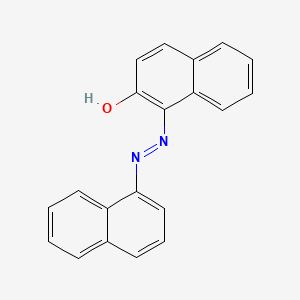


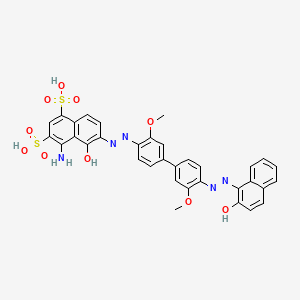
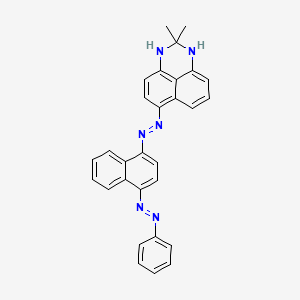

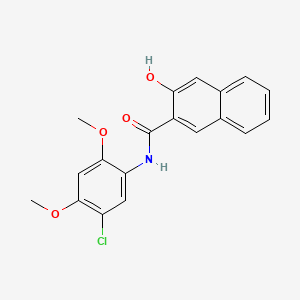
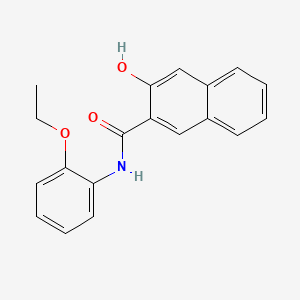
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1668944.png)
